Cas no 7187-01-1 (2-furanacrylonitrile)

2-furanacrylonitrile structure
2-furanacrylonitrile structure
Product Name:2-furanacrylonitrile
CAS No:7187-01-1
MF:C7H5NO
MW:119.120701551437
CID:976794
PubChem ID:24894796
Update Time:2025-04-19

2-furanacrylonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-furanacrylonitrile
    • (2E)-3-(2-FURYL)-2-PROPENENITRILE
    • 3-(Furan-2-yl)acrylonitrile
    • 2-(2'-Furyl)acrylonitrile
    • 2-Propenenitrile, 3-(2-furanyl)-
    • 3-(2-Furyl)acrylonitrile
    • Q27278680
    • G36581468L
    • (2E)-3-(2-Furanyl)-2-propenenitrile
    • UNII-G36581468L
    • 1WAU932C3U
    • InChI=1/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1
    • (E)-3-(2-FURYL)ACRYLONITRILE
    • (2E)-3-(furan-2-yl)prop-2-enenitrile
    • UNII-1WAU932C3U
    • (E)-3-(furan-2-yl)-acrylonitrile
    • ZHKAQNFBQHPERX-HNQUOIGGSA-N
    • 7187-01-1
    • (E)-2-furanacrylonitrile
    • AI3-28307
    • (E)-3-(furan-2-yl)prop-2-enenitrile
    • NSC-91493
    • N,N,N',N'-tetramethyl-p-phenylenediaminedihydrochloride
    • EINECS 230-550-9
    • 6125-63-9
    • NSC91493
    • AKOS009156759
    • (E)-3-(2-furanyl)-2-propenenitrile
    • NS00044244
    • 2-Propenenitrile, 3-(2-furanyl)-, (2E)-
    • (E)-3-(furan-2-yl)acrylonitrile
    • 2-Propenenitrile, 3-(2-furanyl)-, (E)-
    • NSC 91493
    • A837345
    • 3-(2-Furyl)-acrylonitrile
    • DTXSID90210156
    • (2E)-3-(2-Furyl)-2-propenenitrile #
    • MDL: MFCD00003255
    • Inchi: 1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+
    • InChI Key: ZHKAQNFBQHPERX-HNQUOIGGSA-N
    • SMILES: O1C=CC=C1/C=C/C#N

Computed Properties

  • Exact Mass: 119.03715
  • Monoisotopic Mass: 119.037113783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 36.9

Experimental Properties

  • Density: 1.086 g/mL at 25 °C(lit.)
  • Melting Point: 38°C
  • Boiling Point: 222.38°C (rough estimate)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Refractive Index: n20/D 1.583(lit.)
  • PSA: 36.93
  • LogP: 1.81638
  • Merck: 13,4319

2-furanacrylonitrile Security Information

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